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Get Quote

Abstract
This Application Note provides a definitive protocol for the physicochemical and spectroscopic

characterization of 3-Chloro-4-hydroxy-7-methoxyquinoline (CAS 1203579-66-1). As a

critical intermediate in the synthesis of advanced kinase inhibitors (e.g., Lenvatinib analogs)

and selective estrogen receptor degraders (SERDs), the purity and structural integrity of this

scaffold are paramount. This guide addresses the specific analytical challenges posed by the

4-hydroxyquinoline/4-quinolone tautomerism, low solubility, and regiochemical assignment of

the chlorine substituent. We present a validated HPLC-UV-MS workflow, detailed NMR

interpretation, and a decision-tree protocol for impurity profiling.

Introduction & Compound Profile
3-Chloro-4-hydroxy-7-methoxyquinoline is a halogenated heterocyclic scaffold.[1][2] It is

typically synthesized via the electrophilic chlorination of 7-methoxy-4-hydroxyquinoline using N-

chlorosuccinimide (NCS).
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Critical Analytical Insight: Researchers must recognize that this compound exists in a

tautomeric equilibrium. In the solid state and in polar solvents (DMSO, MeOH), it predominantly

adopts the 4-quinolone (oxo) form, not the 4-hydroxy form. Analytical methods must be

designed to detect the oxo tautomer to avoid misinterpretation of NMR (N-H vs O-H) and IR

(C=O vs C-OH) data.

Property Specification

IUPAC Name 3-Chloro-7-methoxyquinolin-4(1H)-one

CAS Number 1203579-66-1

Molecular Formula C₁₀H₈ClNO₂

Molecular Weight 209.63 g/mol

Appearance Off-white to pale yellow solid

Solubility
Low in Water/ACN; Soluble in DMSO, DMF, hot

MeOH

pKa (Predicted) ~10.5 (OH/NH acidic), ~2.5 (Basic N)

Structural Characterization & Spectroscopy
Nuclear Magnetic Resonance (NMR)
Solvent Choice:DMSO-d₆ is the mandatory solvent. Chloroform (CDCl₃) typically yields poor

solubility and broad peaks due to hydrogen bonding aggregates.

¹H NMR Interpretation (400 MHz, DMSO-d₆):

δ ~12.0 ppm (Broad s, 1H): N-H proton. Confirms the quinolone tautomer. (If it were the

hydroxy tautomer, this would be a sharp OH, but the oxo form dominates).

δ ~8.3 ppm (s, 1H): H-2 proton. This is the diagnostic signal. In the non-chlorinated

precursor, H-2 and H-3 appear as doublets. The singlet here confirms substitution at C-3.

δ ~8.0 ppm (d, J=9.0 Hz, 1H): H-5 proton (periproton, deshielded by carbonyl).
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δ ~7.0-7.1 ppm (m, 2H): H-6 and H-8 protons (shielded by the 7-OMe group).

δ ~3.85 ppm (s, 3H): Methoxy group (-OCH₃).

Missing Signal: The signal at ~6.0 ppm (H-3) present in the starting material must be absent.

Mass Spectrometry (LC-MS)
Ionization: ESI (Positive Mode).

Parent Ion: [M+H]⁺ = 210.0 (³⁵Cl) and 212.0 (³⁷Cl).

Isotope Pattern: Distinctive 3:1 ratio of M : M+2 confirms mono-chlorination.

Fragmentation: Loss of CH₃ (M-15) and CO (M-28) are common in quinolones.

Chromatographic Method Development
(HPLC/UPLC)
Due to the amphoteric nature of the quinolone ring, pH control is essential to prevent peak

tailing.

Protocol A: Purity & Impurity Profiling (Reverse Phase)
Column: Phenomenex Kinetex C18 (100 mm x 4.6 mm, 2.6 µm) or Waters XBridge BEH

C18.

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) – Keeps basic nitrogen protonated.

Mobile Phase B: Acetonitrile (LC-MS grade).

Flow Rate: 1.0 mL/min.

Column Temp: 40°C.

Detection: UV at 254 nm (aromatic backbone) and 320 nm (conjugated system).

Gradient Table:
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Time (min) %A (Buffer) %B (ACN) Comment

0.0 95 5 Equilibration

10.0 40 60
Elution of polar

impurities

15.0 5 95 Wash lipophilic dimers

18.0 5 95 Hold

| 18.1 | 95 | 5 | Re-equilibration |

Impurity Markers:
Starting Material (RRT ~0.8): 7-methoxy-4-hydroxyquinoline (Des-chloro).

Regioisomer (RRT ~1.1): Chlorination on the benzene ring (rare with NCS, possible with Cl₂

gas).

Over-chlorinated (RRT ~1.3): 3,x-dichloro derivative.

Visual Workflows (Graphviz)
Figure 1: Synthesis & Impurity Origin Pathway
This diagram maps the formation of the target compound and potential critical quality attributes

(CQAs).

Starting Material
7-Methoxy-4-hydroxyquinoline

(CAS 13425-93-9)

TARGET PRODUCT
3-Chloro-4-hydroxy-7-methoxyquinoline

(CAS 1203579-66-1) Electrophilic Subst. (C-3)

Impurity A (Des-Chloro)
Unreacted SM

 Incomplete Rxn

Impurity B (Regioisomer)
Benzene-ring Chlorination

 Side Rxn (High Temp)

Reagent
N-Chlorosuccinimide (NCS)

Glacial AcOH / DMF
Impurity C (Over-Chloro)

3,x-Dichloro species
 Excess NCS
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Click to download full resolution via product page

Caption: Reaction pathway showing the origin of the target 3-chloro compound and potential

impurities based on stoichiometry and conditions.

Figure 2: Analytical Characterization Decision Tree
A logic flow for confirming identity and purity.
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No (Signal Present)Run LC-MS (ESI+)
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Caption: Step-by-step logic gate for validating the identity of 3-chloro-4-hydroxy-7-
methoxyquinoline.

Detailed Experimental Protocol (SOP)
Objective: To synthesize and characterize 3-chloro-4-hydroxy-7-methoxyquinoline on a

laboratory scale (10g basis).

Step 1: Synthesis (Reference Basis)

Dissolve 7-methoxy-4-hydroxyquinoline (10.0 g, 57 mmol) in Glacial Acetic Acid (80 mL) and

DMF (20 mL).

Cool to 10-15°C.

Add N-Chlorosuccinimide (NCS) (8.0 g, 60 mmol, 1.05 eq) portion-wise over 30 minutes.

Note: Exothermic.

Allow to warm to Room Temperature (RT) and stir for 4 hours.

Quench: Pour into ice-water (500 mL). The product will precipitate as an off-white solid.

Filtration: Filter and wash with water (3 x 50 mL) and cold methanol (20 mL).

Drying: Vacuum oven at 50°C for 12 hours.

Step 2: Sample Preparation for Analysis

HPLC: Weigh 5 mg of dried solid. Dissolve in 1 mL DMSO. Sonicate for 5 mins. Dilute to 10

mL with 1:1 Water:ACN. Filter through 0.2 µm PTFE filter.

NMR: Dissolve 10 mg in 0.6 mL DMSO-d₆.

Step 3: Data Analysis Criteria

Purity: >98.0% (Area %) by HPLC at 254 nm.[3]

Residual Solvent: DMF < 880 ppm (ICH limit).
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Water Content: < 0.5% w/w (Karl Fischer).

Troubleshooting Guide
Observation Root Cause Corrective Action

Broad Peaks in NMR
Aggregation or Tautomer

Exchange

Ensure solvent is 100%

DMSO-d₆. Heat NMR tube to

313K to sharpen

exchangeable protons.

HPLC Peak Tailing Interaction with Silanols

Increase buffer strength (use

10mM Ammonium Acetate) or

lower pH (0.1% TFA).

Extra Peak at RRT 0.8 Incomplete Chlorination
Reaction stopped too early.

Check stoichiometry of NCS.

Yellow Coloration Oxidation/Impurities

Recrystallize from

DMF/Ethanol. Pure compound

is off-white.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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